3-Fluoro-4-methoxyphenylmagnesium bromide

Catalog No.
S1495274
CAS No.
112780-67-3
M.F
C7H6BrFMgO
M. Wt
229.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxyphenylmagnesium bromide

CAS Number

112780-67-3

Product Name

3-Fluoro-4-methoxyphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-2-methoxybenzene-5-ide;bromide

Molecular Formula

C7H6BrFMgO

Molecular Weight

229.33 g/mol

InChI

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

BUUJBXGCPIVODW-UHFFFAOYSA-M

SMILES

COC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]

Canonical SMILES

COC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]

Molecular Structure Analysis

The molecule consists of a central magnesium (Mg) atom bonded to a bromine (Br) atom and a 3-fluoro-4-methoxyphenyl group (C6H4F(OMe)). The Mg atom has two positive charges (+2) and forms a covalent bond with each of the Br and the carbon atom attached to the phenyl ring. The phenyl ring has a fluorine atom at the 3rd position and a methoxy group (OMe) at the 4th position [].

Here are some notable aspects of the structure:

  • The presence of the electronegative fluorine (F) atom attached to the phenyl ring slightly deactivates the ring towards electrophilic aromatic substitution compared to an unsubstituted phenyl group.
  • The methoxy group (OMe) is an electron-donating group, activating the phenyl ring towards nucleophilic aromatic substitution.

Chemical Reactions Analysis

The primary application of 3-Fluoro-4-methoxyphenylmagnesium bromide is in Grignard reactions. These reactions involve the addition of the nucleophilic organometallic reagent (the Grignard reagent) to a carbonyl electrophile (such as aldehydes, ketones, or esters) to form a new carbon-carbon bond.

BrMg(C6H4F(OMe)) + R-C=O -> R-C(OH)(C6H4F(OMe)) + MgBrCl (where R is an alkyl or aryl group)


Physical And Chemical Properties Analysis

  • Molecular Formula: C7H6BrFMgO []
  • Molecular Weight: 229.33 g/mol []
  • Appearance: White to off-white solid (pure form) or solution in THF (commercially available) []
  • Melting Point: Not available (decomposes upon heating)
  • Boiling Point: Not available (decomposes upon heating)
  • Solubility: Soluble in THF, decomposes in water []
  • Stability: Air and moisture sensitive, reacts violently with water []. Should be stored under inert atmosphere and at low temperature (2-8°C) [].

Mechanism of Action (Not Applicable)

3-Fluoro-4-methoxyphenylmagnesium bromide does not have a specific biological mechanism of action. It functions as a chemical reagent in organic synthesis.

3-Fluoro-4-methoxyphenylmagnesium bromide is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Highly Flammable: The THF solvent used in commercially available solutions is highly flammable. Keep away from heat, sparks, and open flames.
  • Reacts Violently with Water: The Grignard reagent reacts violently with water, releasing flammable hydrogen gas and heat. Avoid contact with water [].
  • Skin and Eye Corrosive: Contact with the compound can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
  • Suspected Carcinogen: Studies suggest potential carcinogenicity. Avoid inhalation and prolonged exposure.

Synthesis of Complex Molecules:

-Fluoro-4-methoxyphenylmagnesium bromide (3-F-4-MeOPhMgBr) is a valuable reagent in organic chemistry, particularly for the synthesis of complex molecules. Its structure, containing a Grignard group (MgBr), enables it to act as a nucleophile, readily reacting with various electrophiles. This reactivity allows 3-F-4-MeOPhMgBr to participate in numerous reactions, including:

  • Carbonyl addition: 3-F-4-MeOPhMgBr reacts with aldehydes and ketones to form secondary or tertiary alcohols. This reaction is crucial for introducing the 3-fluoro-4-methoxyphenyl group (3-F-4-MeOPh) into various organic molecules, impacting their properties and potential applications [].
  • Aromatic substitution: Under specific conditions, 3-F-4-MeOPhMgBr can participate in aromatic nucleophilic substitution reactions, replacing halogens (e.g., Cl, Br) on aromatic rings with the 3-F-4-MeOPh group. This strategy allows for the selective modification of aromatic molecules, leading to diverse structures with tailored functionalities.

Medicinal Chemistry Applications:

The 3-F-4-MeOPh group is present in several bioactive molecules, including pharmaceuticals and drug candidates. 3-F-4-MeOPhMgBr serves as a crucial building block for synthesizing these compounds, contributing to the development of new drugs.

  • Examples: Some prominent examples include Erlotinib (an EGFR inhibitor for cancer treatment) and Raltegravir (an integrase inhibitor for HIV treatment), both containing the 3-F-4-MeOPh group incorporated through the use of 3-F-4-MeOPhMgBr in their syntheses.

Material Science Applications:

Beyond medicinal chemistry, 3-F-4-MeOPhMgBr finds applications in material science research. The 3-F-4-MeOPh group can be incorporated into various materials, potentially influencing their properties.

  • Organic light-emitting diodes (OLEDs): Studies have explored using 3-F-4-MeOPh as a building block in OLED materials, aiming to improve their performance and functionalities.

Hydrogen Bond Acceptor Count

4

Exact Mass

227.94365 g/mol

Monoisotopic Mass

227.94365 g/mol

Heavy Atom Count

11

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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